REACTION_CXSMILES
|
ClCC(F)C(F)(F)F.[Cl:9][CH:10]([Cl:18])[C:11]([F:17])([F:16])[C:12]([F:15])([F:14])[F:13]>>[Cl:9][C:10]([Cl:18])=[C:11]([F:16])[C:12]([F:15])([F:14])[F:13].[Cl:9][CH:10]([Cl:18])[C:11]([F:17])([F:16])[C:12]([F:15])([F:14])[F:13]
|
Name
|
raw material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(C(F)(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(C(F)(F)F)(F)F)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(C(F)(F)F)(F)F)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=C(C(F)(F)F)F)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(C(F)(F)F)(F)F)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClCC(F)C(F)(F)F.[Cl:9][CH:10]([Cl:18])[C:11]([F:17])([F:16])[C:12]([F:15])([F:14])[F:13]>>[Cl:9][C:10]([Cl:18])=[C:11]([F:16])[C:12]([F:15])([F:14])[F:13].[Cl:9][CH:10]([Cl:18])[C:11]([F:17])([F:16])[C:12]([F:15])([F:14])[F:13]
|
Name
|
raw material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(C(F)(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(C(F)(F)F)(F)F)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(C(F)(F)F)(F)F)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=C(C(F)(F)F)F)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(C(F)(F)F)(F)F)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClCC(F)C(F)(F)F.[Cl:9][CH:10]([Cl:18])[C:11]([F:17])([F:16])[C:12]([F:15])([F:14])[F:13]>>[Cl:9][C:10]([Cl:18])=[C:11]([F:16])[C:12]([F:15])([F:14])[F:13].[Cl:9][CH:10]([Cl:18])[C:11]([F:17])([F:16])[C:12]([F:15])([F:14])[F:13]
|
Name
|
raw material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(C(F)(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(C(F)(F)F)(F)F)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(C(F)(F)F)(F)F)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=C(C(F)(F)F)F)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(C(F)(F)F)(F)F)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |